3,3,3-Trifluoro-2-methyl-2-phenylpropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

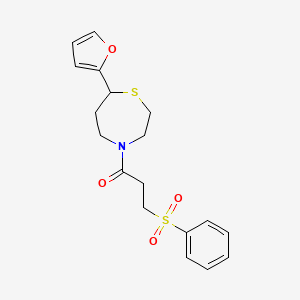

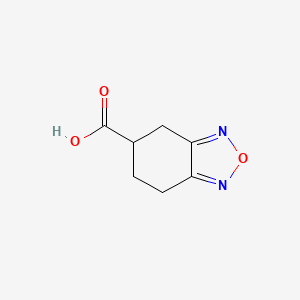

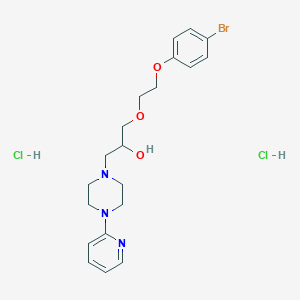

3,3,3-Trifluoro-2-methyl-2-phenylpropanoic acid is a chemical compound with the CAS Number: 1824523-75-2 . It has a molecular weight of 218.18 . It is a powder in physical form .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, a process for preparing 2-methyl-2′-phenylpropionic acid derivatives, which show antihistamine activity, has been described . Another synthesis method involves the reactions of fluoridation, hydrolysis, and acidification .Molecular Structure Analysis

The InChI code for 3,3,3-Trifluoro-2-methyl-2-phenylpropanoic acid is 1S/C10H9F3O2/c1-9(8(14)15,10(11,12)13)7-5-3-2-4-6-7/h2-6H,1H3,(H,14,15) . The crystal structure of a related compound, Mosher’s salt, has been determined using X-ray crystallography .Applications De Recherche Scientifique

Chiral Derivatizing Agent

3,3,3-Trifluoro-2-methyl-2-phenylpropanoic acid, also known as Mosher's Acid, can be used as a chiral derivatizing agent. This application is significant in crystallography and spectroscopy for resolving carboxylic acids. The crystallographic study of Mosher's Acid highlights its utility in forming homochiral dimers via hydrogen bonding, which is essential in determining the stereochemistry of chiral centers in molecular structures (Savich & Tanski, 2020).

Synthesis of Derivatives

The compound is useful in the synthesis of various enantiopure derivatives, such as (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives. This synthesis is crucial for developing new molecules, particularly in the field of organic chemistry and drug discovery (Li, Shang, Cheng, & Zhao, 2013).

Cross-Coupling in Organic Synthesis

The acid plays a role in the cross-coupling of C–H bonds with organoborons, specifically in the meta-C–H arylation and methylation of 3-phenylpropanoic acid. This cross-coupling is facilitated by a U-shaped template, indicating its potential in complex organic synthesis (Wan, Dastbaravardeh, Li, & Yu, 2013).

Enzymatic Hydrolysis and Enantiomer Preparation

It is also relevant in enzymatic studies. For example, certain microorganisms can hydrolyze its derivatives enantioselectively. This discovery is particularly interesting for preparing specific enantiomers of the compound, which is crucial in the pharmaceutical industry for producing chiral drugs (Fuhshuku, Watanabe, Nishii, Ishii, & Asano, 2014).

Thermostable and Cobalt-Dependent Amidase

A thermostable and cobalt-dependent amidase from Burkholderia phytofirmans has been identified for the efficient synthesis of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid. This enzyme's specific activity and extreme thermostability indicate its potential for large-scale biocatalytic processes (Wu, Zheng, Tang, & Zheng, 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures have been found to interact with various enzymes and receptors, influencing their function .

Mode of Action

It’s known that the compound can form a salt bridge with other molecules, as seen in the case of mosher’s salt . This interaction could potentially alter the function of its targets.

Biochemical Pathways

A bacteria strain capable of degrading a similar compound, 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide, has been identified . This suggests that the compound might be involved in specific metabolic pathways in certain microorganisms.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3,3,3-Trifluoro-2-methyl-2-phenylpropanoic acid is currently unavailable

Result of Action

The compound’s ability to form salt bridges suggests it could potentially influence the structure and function of its targets .

Action Environment

The action of 3,3,3-Trifluoro-2-methyl-2-phenylpropanoic acid can be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by temperature, pH, and the presence of other molecules .

Propriétés

IUPAC Name |

3,3,3-trifluoro-2-methyl-2-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-9(8(14)15,10(11,12)13)7-5-3-2-4-6-7/h2-6H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUPZGOUSFVXQNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B2371507.png)

![{[3-(5-Methylthio-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}piperidine](/img/structure/B2371509.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2371513.png)

![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2371515.png)

![benzo[d][1,3]dioxol-5-yl(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone](/img/structure/B2371517.png)

![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N,N-di(propan-2-yl)acetamide](/img/structure/B2371525.png)